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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122

An In-depth Analysis of Ertugliflozin as a Biopharmaceutical Classification System (BCS)
Class | Drug

Introduction

Ertugliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose
cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.
[1] The Biopharmaceutics Classification System (BCS) is a scientific framework that
categorizes drug substances based on their agueous solubility and intestinal permeability. This
system is a critical tool in drug development, providing a basis for predicting the in vivo
performance of drug products and supporting regulatory decisions, including biowaivers.
Ertugliflozin is categorized as a BCS Class | drug, signifying both high solubility and high
permeability.[1][2] This classification has significant implications for its formulation,
bioavailability, and clinical pharmacology. This technical guide provides a comprehensive
overview of the data and experimental methodologies that underpin the BCS Class |
designation of ertugliflozin.

BCS Classification Framework

The BCS categorizes drug substances into four classes:

o Class I: High Solubility, High Permeability
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e Class II: Low Solubility, High Permeability
e Class lll: High Solubility, Low Permeability
e Class IV: Low Solubility, Low Permeability

Drugs classified as Class | are well-absorbed, and their rate of absorption is typically governed
by gastric emptying.[3] The ~100% absolute bioavailability of ertugliflozin under fasted
conditions is consistent with its BCS Class | designation.[1]

Quantitative Data for Ertugliflozin

The BCS classification of ertugliflozin is supported by quantitative data on its solubility and
permeability. The following tables summarize the key biopharmaceutical properties of
ertugliflozin.

Table 1: Aqueous Solubility of Ertugliflozin

Parameter Value Conditions Reference

Aqueous Solubility )
0.64 to 0.74 mg/mL pH-independent
(amorphous free form)

The highest dose
strength (15 mg) is
High Solubility soluble in < 250 mL of
L Yes : [2]
Criterion Met agueous media over
the physiological pH

range (1.2 - 6.8).

Table 2: Permeability of Ertugliflozin

Indication of High
Parameter L Reference
Permeability

Absolute Bioavailability ~100% [1][2]

BCS Permeability Class High [1]
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Experimental Protocols

The determination of a drug's BCS class relies on standardized experimental protocols as
recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA)
and the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The aqueous solubility of ertugliflozin is determined using the equilibrium solubility method,
commonly the shake-flask method, across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of ertugliflozin in aqueous media at different
pH values.

Methodology:

e Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values
within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).

» Drug Addition: Add an excess amount of ertugliflozin drug substance to flasks containing a
known volume of the prepared buffers.

» Equilibration: Agitate the flasks at a constant temperature (37 £ 1 °C) for a sufficient duration
to reach equilibrium (typically 24-48 hours).[4]

o Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should
be filtered to remove undissolved particles.

e Analysis: Determine the concentration of dissolved ertugliflozin in each sample using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

» High Solubility Classification: A drug is classified as highly soluble if its highest single
therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH
range of 1.2 to 6.8.[5]

Permeability Determination: Caco-2 Cell Monolayer
Assay

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.scielo.br/j/bjps/a/VqzsXXq6BnPb3QJ3mdn8pcS/?format=pdf&lang=en
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.7b00687
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell
monolayer assay being the most widely accepted method for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of ertugliflozin across a
Caco-2 cell monolayer.

Methodology:

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and
cultured for approximately 21 days to allow them to differentiate and form a polarized
monolayer with tight junctions, mimicking the intestinal epithelium.[6][7]

Monolayer Integrity Check: The integrity of the cell monolayer is verified before the
experiment by measuring the Transepithelial Electrical Resistance (TEER).

Transport Studies (Bidirectional):

o Apical to Basolateral (A-B) Transport: A solution of ertugliflozin is added to the apical
(donor) side, and the appearance of the drug in the basolateral (receiver) side is
monitored over time.

o Basolateral to Apical (B-A) Transport: A solution of ertugliflozin is added to the
basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is
monitored. This helps to determine if the drug is a substrate for efflux transporters.

Sample Analysis: Samples are collected from the receiver compartment at specified time
points and the concentration of ertugliflozin is quantified using a sensitive analytical method
like LC-MS/MS.

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the
following equation: Papp = (dQ/dt) / (A * CO) where dQ/dt is the steady-state flux of the drug
across the monolayer, A is the surface area of the filter, and CO is the initial drug
concentration in the donor compartment.

High Permeability Classification: A drug is considered highly permeable when its extent of
absorption in humans is determined to be =85% or when its permeability is greater than that
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of a high-permeability reference compound in a validated in vitro system like the Caco-2
assay.

Visualizations
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Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.
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Factors Influencing Ertugliflozin's BCS Class |
Designation

Intrinsic Physicochemical Properties Biopharmaceutical Outcomes
High Membrane Permeability Rapid and Complete Absorption
> High Aqueous Solubility / High Absolute Bioavailability
(0.64-0.74 mg/mL) (~100%)

Click to download full resolution via product page

Caption: Key factors contributing to Ertugliflozin's BCS Class | classification.

Conclusion

The classification of ertugliflozin as a BCS Class | drug is well-supported by its high aqueous
solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of
approximately 100%. This designation is pivotal for drug product development, as it indicates
that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers
and drug development professionals, understanding the BCS classification of ertugliflozin
provides a solid foundation for formulation strategies, predicting clinical performance, and
navigating the regulatory landscape for this important antidiabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose
Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body-img
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403171/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus
tablets containing the cocrystal form - PMC [pmc.ncbi.nim.nih.gov]

e 3.igpc.com [igpc.com]

e 4. scielo.br [scielo.br]

e 5. pubs.acs.org [pubs.acs.org]

e 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
e 7. Caco-2 Permeability | Evotec [evotec.com]

 To cite this document: BenchChem. [Biopharmaceutical Classification of Ertugliflozin: A
Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3433122#biopharmaceutical-
classification-of-ertugliflozin-bcs-class-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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